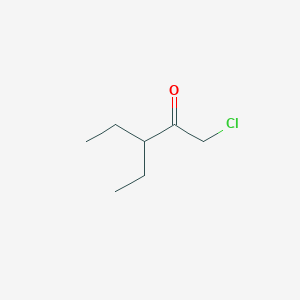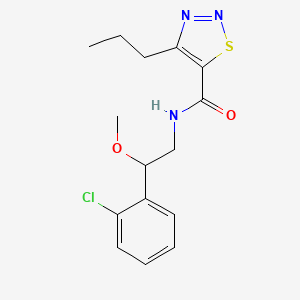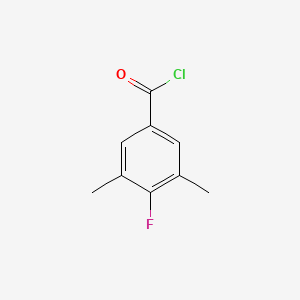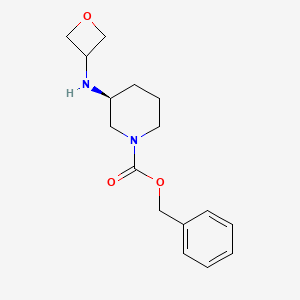
3-(2-Phenoxyphenyl)acrylic acid
説明
3-(2-Phenoxyphenyl)acrylic acid is a chemical compound with the molecular formula C15H12O3 and a molecular weight of 240.25 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of 3-(2-Phenoxyphenyl)acrylic acid includes 15 Carbon atoms, 12 Hydrogen atoms, and 3 Oxygen atoms . It also contains 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .科学的研究の応用
Anticancer Research
Cinnamic acid derivatives, including 3-(2-Phenoxyphenyl)acrylic acid, have been explored for their anticancer potentials. Despite their rich medicinal tradition, these compounds remained underutilized in cancer research for several decades. Recent attention has been focused on various cinnamoyl derivatives and their antitumor efficacy, highlighting their potential role in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Corrosion Inhibition
Research on acrylamide derivatives, including those similar to 3-(2-Phenoxyphenyl)acrylic acid, has demonstrated their effectiveness as corrosion inhibitors. These compounds have shown potential in protecting materials like copper from corrosion in acidic environments, such as nitric acid solutions. Their effectiveness has been confirmed through various chemical and electrochemical methods, indicating a broader application in material protection and industrial processes (Abu-Rayyan et al., 2022).
Biotechnological Production
3-Hydroxypropionic acid, which can be derived from compounds like 3-(2-Phenoxyphenyl)acrylic acid, is a valuable platform chemical used in producing commodities like acrylic acid and acrylamide. Its biotechnological production has been explored in microorganisms like Saccharomyces cerevisiae. This biotechnological approach offers a sustainable alternative to petrochemical feedstocks for producing commercially important chemicals (Chen et al., 2014).
Polymer Science and Engineering
3-(2-Phenoxyphenyl)acrylic acid-related compounds play a significant role in polymer science. They are used in the production of coatings, adhesives, elastomers, super absorbent polymers, and other polymeric products. These compounds undergo typical carboxylic acid reactions and can form various esters and polymers, showcasing their versatility and importance in material science and engineering applications (Bauer, 2003).
Optoelectronic Applications
Research into the optoelectronic properties of derivatives of 3-(2-Phenoxyphenyl)acrylic acid, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, has been conducted. These studies have explored their structural, optoelectronic, and thermodynamic properties, suggesting their potential use in nonlinear optical materials and dye-sensitized solar cells (DSSC) (Fonkem et al., 2019).
Safety and Hazards
3-(2-Phenoxyphenyl)acrylic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used, and measures should be taken to prevent fire caused by electrostatic discharge steam .
特性
IUPAC Name |
(E)-3-(2-phenoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H,16,17)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXHWGNPWXDXTC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)
![1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2577693.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2577694.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)

![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2577706.png)
![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)



